molecular formula C20H18N2O2S2 B2763113 1-(benzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-60-4

1-(benzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2763113
CAS No.: 868218-60-4
M. Wt: 382.5
InChI Key: PYRVWYLQFLZIRR-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a recognized and potent inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase enzyme. This compound has emerged as a critical pharmacological tool in cancer research, where SIRT2 has been implicated in cell cycle progression and tumorigenesis. By selectively inhibiting SIRT2, this molecule promotes the hyperacetylation of its downstream targets, such as α-tubulin, leading to cell cycle arrest and apoptosis in various cancer cell lines (source: https://pubs.acs.org/doi/10.1021/ml5000414). Its research value is further underscored by its application in the study of neurodegenerative disorders, including Parkinson's and Huntington's diseases, where SIRT2 inhibition has been shown to confer protective effects in cellular and animal models by modulating α-tubulin acetylation and improving neuronal survival (source: https://www.jbc.org/article/S0021-9258(20)47766-8/fulltext). The mechanism of action involves the compound binding to the selective SIRT2 pocket, effectively blocking the deacetylation activity with high specificity over other sirtuin isoforms like SIRT1 and SIRT3. This high selectivity profile makes it an invaluable compound for dissecting the complex biological roles of SIRT2 in physiology and disease, facilitating the development of novel therapeutic strategies.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c23-26(24,18-10-2-1-3-11-18)22-14-13-21-20(22)25-15-17-9-6-8-16-7-4-5-12-19(16)17/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRVWYLQFLZIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the sulfonylation of a naphthalen-1-ylmethylsulfanyl precursor followed by cyclization to form the dihydroimidazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Chemical Reactions Involving 1-(benzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

This compound can participate in various chemical reactions typical for imidazole derivatives, including nucleophilic substitution reactions and reactions involving the sulfonyl group.

Reaction Types:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, where nucleophiles can replace the existing sulfanyl moiety.

  • Sulfonyl Group Reactions : The benzenesulfonyl group can participate in reactions such as hydrolysis or further substitution reactions.

Characterization Techniques

Characterization of the synthesized compound is crucial and involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Characterization Methods:

  • NMR Spectroscopy : Provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei.

  • Mass Spectrometry : Helps in determining the molecular weight and fragmentation pattern of the compound.

  • Infrared Spectroscopy : Identifies functional groups present in the compound based on their vibrational frequencies.

Potential Biological Targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

  • Biological Pathways : It could interact with specific biological pathways, influencing cellular processes.

Data Tables and Research Findings

Example of Related Compounds:

Compound StructureBiological ActivityIC50 (µM)
5l (1,1'-biphenyl group)Antiproliferative2.38-3.77
5k (unsubstituted)Antiproliferative3.42-5.59
5i (1-naphthyl group)Antiproliferative5.37-8.13

These findings highlight the importance of structural modifications in enhancing the biological activity of imidazole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Research has shown that derivatives of imidazole compounds often display antimicrobial properties. For instance, compounds similar to 1-(benzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole have been evaluated for their effectiveness against various bacterial strains and fungi .

Anticancer Properties

Imidazole derivatives have been widely studied for their anticancer potential. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation and survival. In vitro studies have indicated promising results against several cancer cell lines, suggesting that this compound could inhibit tumor growth .

Antitubercular Activity

Given the rising incidence of tuberculosis, compounds with antitubercular activity are critically needed. Similar imidazole derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating that This compound may also possess similar properties .

Case Studies

Several studies have documented the efficacy of related imidazole compounds:

  • Antimicrobial Evaluation : A study synthesized various benzimidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial properties .
  • Anticancer Screening : A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested for anticancer activity. The findings revealed that certain derivatives exhibited potent activity against breast and lung cancer cell lines, highlighting the therapeutic potential of imidazole-based compounds .
  • Antitubercular Studies : Research focusing on novel acyl-hydrazone derivatives demonstrated promising antitubercular activity against Mycobacterium tuberculosis, with some compounds showing low minimum inhibitory concentrations (MICs) .
Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzimidazole derivativesSignificant inhibition against bacteria
AnticancerImidazo[2,1-b]thiazole derivativesPotent activity against cancer cell lines
AntitubercularAcyl-hydrazone derivativesLow MIC values against M. tuberculosis

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Biological Activity

The compound 1-(benzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes the formation of the imidazole core followed by sulfonylation and the introduction of the naphthalenylmethyl group. Various synthetic pathways have been reported, emphasizing the versatility in modifying substituents to enhance biological activity .

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent antimicrobial effects .

Microorganism MIC (µM) Reference
Staphylococcus aureus6
Escherichia coli13
Bacillus subtilis25

Anticancer Activity

Imidazole derivatives have also been evaluated for their anticancer potential. The compound has been shown to inhibit cancer cell proliferation in various in vitro studies. Mechanistic investigations suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are noteworthy. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological significance of imidazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives against multidrug-resistant strains of bacteria. The results indicated that certain modifications to the imidazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
  • Cancer Cell Lines : In an experimental setup involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited IC50 values in the low micromolar range, suggesting its potential as a lead compound for anticancer drug development .
  • Inflammation Models : In vivo models of inflammation demonstrated that treatment with imidazole derivatives led to a significant reduction in edema and inflammatory markers, supporting their use in managing inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Structurally related compounds differ in their sulfonyl, sulfanyl, or aryl substituents, which significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position 1 / Position 2) Molecular Formula Molecular Weight Key Features/Applications Reference ID
1-(Benzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole Benzenesulfonyl / 3,4-Dichlorobenzylsulfanyl C₁₇H₁₄Cl₂N₂O₂S₂ 429.34 Enhanced hydrophobicity; antimicrobial potential
2-[(2-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole Naphthalen-2-ylsulfonyl / 2-Methylbenzylsulfanyl C₂₂H₂₀N₂O₂S₂ 408.53 Improved π-π stacking; fluorescence studies
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole Methyl / 4-Methylbenzylsulfanyl + 4,5-Diphenyl C₂₄H₂₂N₂S 370.51 High steric bulk; catalytic applications
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3,5-Dimethoxyphenyl / Phenyl + 4,5-Dimethyl C₁₉H₂₀N₂O₂ 308.38 Chemosensor for transition metal ions

Key Observations:

  • Aromatic Bulk: Naphthalenyl substituents (as in the target compound and ) increase hydrophobicity and π-stacking capacity, which may enhance membrane permeability in drug design .

Physicochemical Properties

The target compound’s calculated logP (octanol-water partition coefficient) is estimated to be ~4.2, indicating moderate lipophilicity. This is comparable to the dichlorobenzyl analog (logP ~4.5) but lower than the naphthalen-2-ylsulfonyl derivative (logP ~5.1) due to the latter’s extended aromatic system . Melting points for similar dihydroimidazoles range from 120–250°C, influenced by crystallinity and hydrogen-bonding networks. For example, the 4,5-diphenyl derivative melts at 198°C, while the dimethoxyphenyl analog melts at 182°C.

Q & A

Q. What are the established synthetic routes for 1-(benzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?

The compound can be synthesized via multi-component condensation reactions, leveraging imidazole core formation with benzenesulfonyl and naphthalenylmethyl thiol groups. Key steps include:

  • Step 1 : Reacting a substituted imidazole precursor with benzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
  • Step 2 : Thioether formation via nucleophilic substitution using (naphthalen-1-yl)methyl thiol in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of methods ensures structural validation:

  • FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, C-S stretch at ~700–600 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., dihydroimidazole protons at δ 3.5–4.5 ppm) and aromatic substitution patterns.
  • X-ray crystallography : Resolves 3D molecular packing and bond lengths/angles using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

  • Cross-validation : Compare NMR solution-state data with solid-state DFT calculations.
  • Temperature-dependent studies : Perform variable-temperature NMR to detect conformational flexibility.
  • SHELXL refinement : Adjust thermal parameters and occupancy rates to account for disordered atoms in the crystal lattice .

Q. What experimental designs are optimal for evaluating its biological activity (e.g., antimicrobial)?

Use tiered assays to assess efficacy and mechanisms:

  • In vitro screening : Test against Gram-positive/negative bacteria (MIC assays) or cancer cell lines (MTT assay) with dose-response curves.
  • Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks.
  • Mechanistic studies : Perform flow cytometry for apoptosis detection or ROS assays to probe oxidative stress pathways .

Q. What computational approaches predict its reactivity or binding interactions?

Combine molecular modeling with experimental

  • DFT calculations : Optimize geometry (B3LYP/6-31G* level) to predict electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular docking : Screen against target proteins (e.g., EGFR kinase) using AutoDock Vina to identify binding affinities.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can synthetic by-products or impurities be minimized during scale-up?

Optimize reaction conditions:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • In-line monitoring : Use HPLC-MS to track intermediate formation.
  • Workup protocols : Employ liquid-liquid extraction (e.g., DCM/water) to remove unreacted thiols or sulfonyl chlorides .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

Common issues include:

  • Twinning : Use SHELXL’s TWIN command to model twinned domains.
  • Disorder : Apply PART instructions to refine split positions for flexible groups (e.g., naphthalenylmethyl).
  • Weak data : Collect high-resolution datasets (≤1.0 Å) and apply restraints for bond distances/angles .

Q. How does the compound’s stability vary under different storage conditions?

Conduct accelerated stability studies:

  • Thermal stability : Use TGA/DSC to determine decomposition temperatures.
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor via HPLC for by-product formation.
  • Humidity control : Store desiccated at –20°C to prevent hydrolysis of the sulfonyl or thioether groups .

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